

A Spectroscopic Comparison of 2-(2-pyridylmethyl)cyclopentanone and its Analogs

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Compound of Interest

Compound Name: 2-(2-Pyridylmethyl)cyclopentanone

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This guide provides a detailed spectroscopic comparison of **2-(2-pyridylmethyl)cyclopentanone** with its structural analogs. Due to the limited availability of direct experimental data for **2-(2-pyridylmethyl)cyclopentanone**, this comparison focuses on analogous compounds, including 2-methylcyclopentanone and 2-benzylidenecyclopentanone, to infer and understand the expected spectral characteristics. The data presented is essential for researchers in chemical synthesis and drug development for the structural elucidation and characterization of similar compounds.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for cyclopentanone and its derivatives. These compounds illustrate the influence of different substituents at the α -position on the spectral properties of the cyclopentanone ring.

Compound	Spectroscopic Technique	Key Data
2-(2-pyridylmethyl)cyclopentanone	Mass Spectrometry (Predicted)	[M+H] ⁺ : 176.1070 m/z
Cyclopentanone	¹ H NMR (CDCl ₃)	δ ~1.9-2.2 ppm (m)
¹³ C NMR (CDCl ₃)	δ ~23 ppm (C3, C4), ~38 ppm (C2, C5), ~220 ppm (C=O)[1] [2]	
IR (neat)	~1745 cm ⁻¹ (C=O stretch)[3]	
Mass Spectrometry (EI)	m/z 84 (M ⁺), 56, 55, 42 (base peak)[4][5]	
2-Methylcyclopentanone	¹ H NMR (CDCl ₃)	δ ~1.05 (d, 3H), ~1.5-2.4 (m, 7H)[6]
¹³ C NMR (CDCl ₃)	δ ~15.5 (CH ₃), ~21.5 (C4), ~29.5 (C3), ~35.0 (C5), ~46.5 (C2), ~222 (C=O)	
IR (gas phase)	~1750 cm ⁻¹ (C=O stretch)[7]	
Mass Spectrometry (EI)	m/z 98 (M ⁺), 83, 69, 55, 42 (base peak)[8][9]	
2-Benzylidenecyclopentanone	¹ H NMR (CDCl ₃)	δ ~2.0-3.0 (m, 4H, cyclopentanone), ~7.3-7.6 (m, 6H, aromatic & vinyl)
¹³ C NMR (CDCl ₃)	δ ~26.5, ~33.5 (cyclopentanone CH ₂), ~128-136 (aromatic & vinyl C), ~198 (C=O)	
IR (KBr)	~1715 cm ⁻¹ (C=O stretch, conjugated), ~1620 cm ⁻¹ (C=C stretch)	
Mass Spectrometry (EI)	m/z 172 (M ⁺), 171, 144, 129, 115	

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the solid sample or 10-20 μL of the liquid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The solution is then transferred to a 5 mm NMR tube.
- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
- **^1H NMR Spectroscopy:** The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- **^{13}C NMR Spectroscopy:** The spectrum is typically acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

- **Sample Preparation:**
 - **Neat (for liquids):** A drop of the liquid sample is placed between two KBr or NaCl plates.
 - **KBr Pellet (for solids):** A small amount of the solid sample (1-2 mg) is ground with ~100 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
 - **Gas Phase:** The volatile sample is introduced into a gas cell with IR-transparent windows.
- **Instrumentation:** The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

- **Data Acquisition:** The spectrum is typically recorded over the range of 4000-400 cm^{-1} . The data is presented as a plot of transmittance (%) versus wavenumber (cm^{-1}).

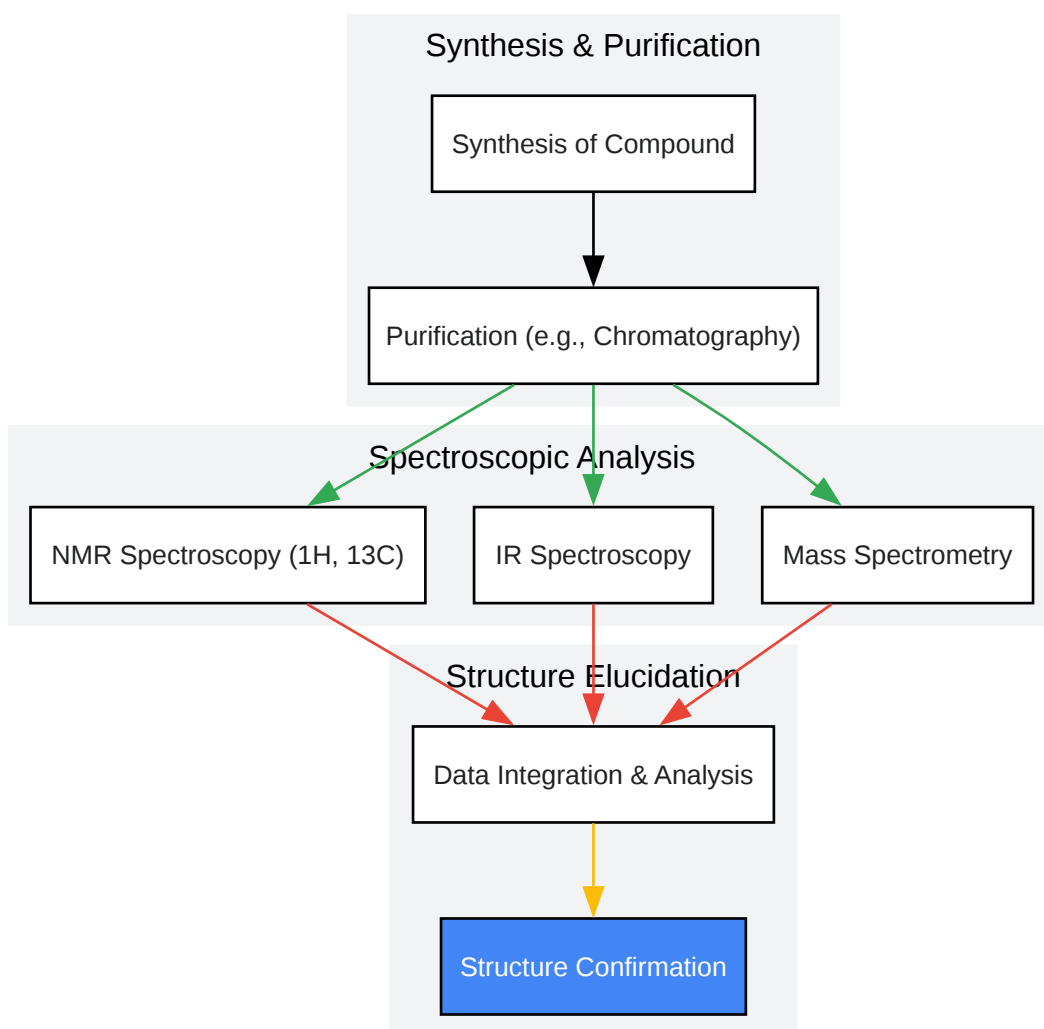
Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer via direct infusion, a heated probe, or through a gas chromatograph (GC-MS).
- **Ionization:** Electron Ionization (EI) is commonly used, where the sample is bombarded with a high-energy electron beam (typically 70 eV). For softer ionization, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Data Presentation:** The mass spectrum is a plot of relative ion abundance versus m/z .

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a newly synthesized compound like **2-(2-pyridylmethyl)cyclopentanone**.

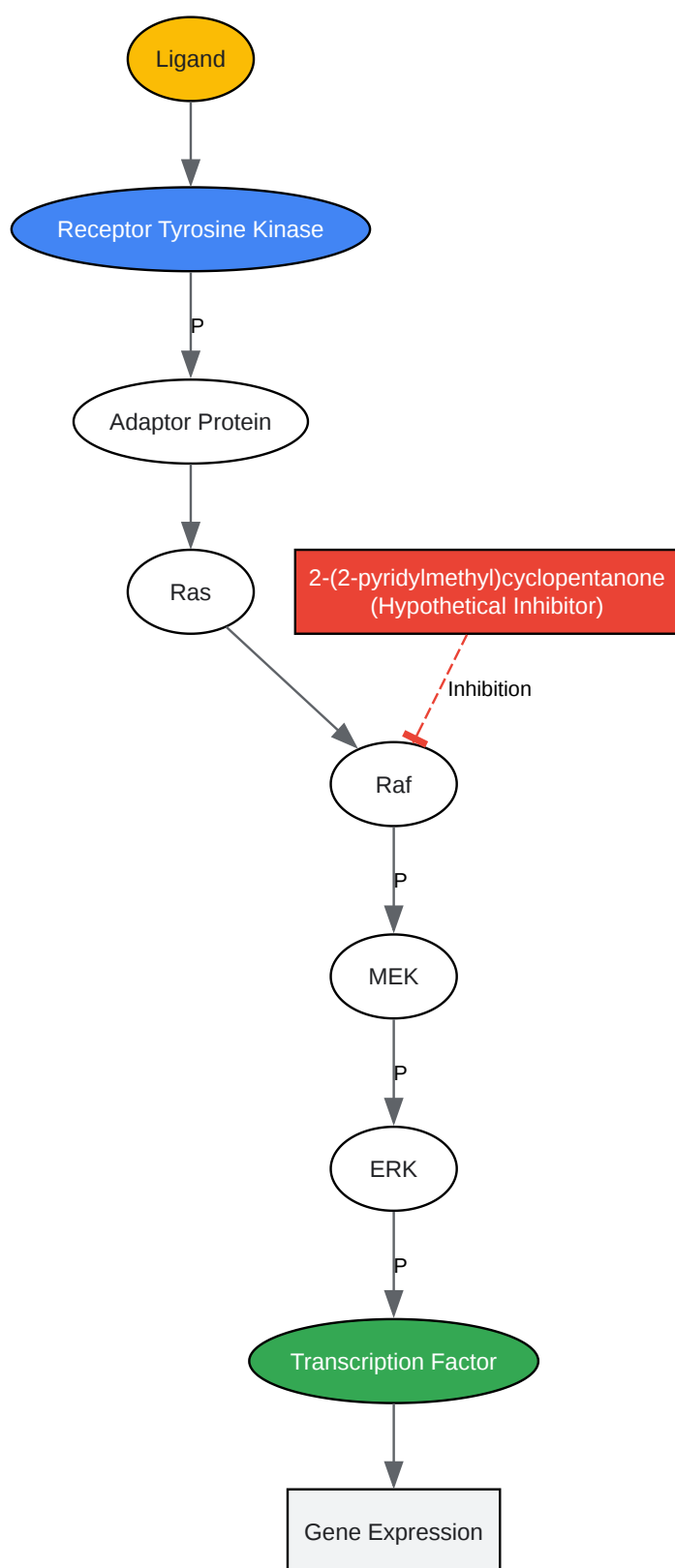


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Caption: General workflow for compound synthesis and spectroscopic characterization.

Signaling Pathway of a Hypothetical Biological Target

While the direct biological targets of **2-(2-pyridylmethyl)cyclopentanone** are not extensively documented, many small molecules are designed to interact with cellular signaling pathways. The diagram below illustrates a generic kinase signaling pathway, a common target in drug development.



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Caption: Hypothetical inhibition of a kinase signaling pathway.

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